Ziprasidone

Catalog No.
S003056
CAS No.
146939-27-7
M.F
C21H21ClN4OS
M. Wt
412.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ziprasidone

CAS Number

146939-27-7

Product Name

Ziprasidone

IUPAC Name

5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one

Molecular Formula

C21H21ClN4OS

Molecular Weight

412.9 g/mol

InChI

InChI=1S/C21H21ClN4OS/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)28-24-21/h1-4,11,13H,5-10,12H2,(H,23,27)

InChI Key

MVWVFYHBGMAFLY-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54

Solubility

7.18e-03 g/L

Synonyms

5-(2-(4-(3-benzisothiazolyl)piperazinyl)ethyl)-6-chloro-1,3-dihydro-2H-indol-2-one, CP 88059, CP 88059-01, CP-88,059, CP-88,059-01, CP-88,059-1, Geodon, ziprasidone, ziprasidone hydrochloride, ziprasidone hydrochloride, monohydrate, ziprazidone

Canonical SMILES

C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54

Description

The exact mass of the compound Ziprasidone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 2.13 mg/l at 25 °c (est)7.18e-03 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. It belongs to the ontological category of piperazines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
  • Efficacy in Schizophrenia

    Several randomized controlled trials have investigated ziprasidone's efficacy in treating schizophrenia compared to placebo. These studies generally show that ziprasidone is superior to placebo in reducing positive symptoms (e.g., hallucinations, delusions) of schizophrenia . However, the effectiveness compared to other second-generation antipsychotics is still under debate .

  • Potential Advantages

    Ziprasidone might offer some advantages over other antipsychotics. Research suggests it may have a lower risk of extrapyramidal side effects (movement disorders) compared to some first-generation antipsychotics . Additionally, it appears to cause less sedation than some other second-generation drugs . This makes it a potential option for patients who experience significant problems with drowsiness from other medications.

  • Limitations in Treatment

    Studies investigating ziprasidone for treating bipolar disorder have yielded mixed results. While it showed promise in treating bipolar mixed states (depression with some manic symptoms) , it wasn't superior to mood stabilizer medications for bipolar depression .

Ziprasidone is chemically identified as 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-2H-indol-2-one, and it is often marketed under the brand name Geodon. Its empirical formula is C21H21ClN4OS, with a molecular weight of 563.09 g/mol . This compound is classified as a second-generation or atypical antipsychotic, distinguishing it from first-generation antipsychotics due to its more favorable side effect profile.

The exact mechanism by which Ziprasidone exerts its antipsychotic effect is not fully understood. However, research suggests it primarily acts as a dopamine D2 and serotonin 5-HT2A receptor antagonist []. This means it blocks the activity of dopamine and serotonin in certain brain regions, which is thought to help regulate mood, thought processes, and behavior. Additionally, Ziprasidone may also interact with other neurotransmitter systems, contributing to its overall therapeutic effect [].

Ziprasidone undergoes extensive metabolism in the liver. The primary metabolic pathways include oxidation mediated by aldehyde oxidase and cytochrome P450 enzymes, specifically CYP3A4. The drug is reduced to several metabolites, including ziprasidone sulfoxide and ziprasidone sulfone, which are then further processed through various oxidative and reductive pathways . The metabolic process yields multiple active metabolites such as benzisothiazole sulfoxide and S-methyl-dihydroziprasidone.

Key Metabolic Pathways

  • Oxidation: Catalyzed by aldehyde oxidase.
  • N-dealkylation: Produces metabolites like OX-COOH and BITP.
  • Methylation: Leads to S-methyl-dihydroziprasidone.

Ziprasidone exhibits a unique receptor binding profile:

  • Dopamine Receptors: Antagonizes D2 receptors, which helps alleviate positive symptoms of schizophrenia.
  • Serotonin Receptors: Antagonizes 5HT2A receptors and partially agonizes 5HT1A, contributing to its efficacy in treating negative symptoms .
  • Histamine Receptors: Moderately antagonizes H1 receptors, which can lead to sedation.
  • Norepinephrine Transporters: Exhibits weak activity that may influence mood stabilization.

The drug's pharmacokinetics reveal a high degree of plasma protein binding (over 99%) and a mean terminal half-life of about 7 hours following oral administration .

The synthesis of ziprasidone involves several key steps:

  • Formation of Benzisothiazole Derivative: This serves as a core structure for subsequent modifications.
  • Piperazine Substitution: A piperazine ring is introduced to enhance receptor binding properties.
  • Chlorination and Indole Formation: Chlorination at specific positions followed by indole formation completes the synthesis.

This multi-step process ensures the creation of a compound with desired pharmacological properties while maintaining structural integrity.

Ziprasidone has several clinically significant interactions:

  • CYP3A4 Inhibitors/Inducers: Medications like ketoconazole can increase ziprasidone levels, while carbamazepine can decrease them .
  • QT Interval Prolonging Drugs: Caution is advised when used with other drugs that may prolong the QT interval, such as certain antidepressants and antiarrhythmics.
  • Antihypertensive Agents: These may enhance the hypotensive effects of ziprasidone .

Several compounds share similarities with ziprasidone in terms of structure or mechanism of action:

Compound NameClassMechanism of ActionUnique Features
OlanzapineAtypical AntipsychoticD2 and 5HT2A receptor antagonistStronger sedative effects
QuetiapineAtypical AntipsychoticD2 and 5HT2A receptor antagonistHigh sedation potential
RisperidoneAtypical AntipsychoticD2 receptor antagonistHigher risk of extrapyramidal symptoms
AripiprazoleAtypical AntipsychoticPartial agonist at D2 receptorsUnique mechanism as a partial agonist

Uniqueness of Ziprasidone

Ziprasidone's distinctiveness lies in its balanced antagonism of both dopamine and serotonin receptors, making it effective for both positive and negative symptoms of schizophrenia without the high sedation associated with some other atypical antipsychotics. Additionally, its minimal interaction with cytochrome P450 enzymes reduces the risk of drug-drug interactions compared to other antipsychotics .

The synthesis of ziprasidone involves multiple well-established synthetic pathways, each with distinct advantages and challenges for industrial-scale production. The most commonly employed synthetic approaches utilize different starting materials and reaction sequences to construct the complex indolinone-benzisothiazole framework.

Primary Synthetic Pathways

The classical synthetic approach begins with the Wolff-Kishner reduction of 6-chloroisatin to yield 6-chlorooxindole as the foundational intermediate [1]. This reduction process eliminates the carbonyl functionality while preserving the essential chlorine substitution pattern required for subsequent transformations. The 6-chlorooxindole intermediate serves as the precursor for Friedel-Crafts acylation reactions that introduce the chloroethyl side chain [2].

An alternative synthetic route utilizes 2,5-dichlorotoluene as the starting material, which undergoes nitration with nitric acid in sulfuric acid and acetic acid to produce 2,5-dichloro-4-methylnitrobenzene [3]. This nitro compound is subsequently treated with tert-butoxybis(dimethylamino)methane in refluxing tetrahydrofuran to yield the corresponding disubstituted nitrobenzene derivative. The synthetic sequence continues through a series of coupling reactions with 3-(1-piperazinyl)-1,2-benzisothiazole, followed by reduction and cyclization steps to construct the final indolinone framework [1].

Critical Intermediate Compounds

The synthesis of ziprasidone relies on several key intermediate compounds that serve as building blocks for the final pharmaceutical compound. The most significant intermediate is 6-chloro-5-(2-chloroethyl)oxindole, which represents the convergence point for multiple synthetic pathways [4]. This compound is prepared through Friedel-Crafts acylation of 6-chlorooxindole with chloroacetyl chloride in the presence of aluminum chloride as the Lewis acid catalyst [2]. The resulting 5-chloroacetyl-6-chlorooxindole undergoes selective reduction to yield the desired chloroethyl intermediate.

The benzisothiazole portion of the molecule originates from 1,2-benzisothiazolin-3-one, which is converted to 3-chloro-1,2-benzisothiazole using phosphorus oxychloride [1]. This chlorinated intermediate subsequently undergoes nucleophilic substitution with piperazine to provide 3-(1-piperazinyl)-1,2-benzisothiazole, which serves as the coupling partner for the final alkylation reaction [5].

Optimization of Reductive Cleavage and Alkylation Steps

Advanced Reduction Methodologies

Recent developments in ziprasidone synthesis have focused on improving the reduction of the ketone intermediate 5-chloroacetyl-6-chlorooxindole to the corresponding chloroethyl compound. Traditional reduction methods using triethylsilane in trifluoroacetic acid have been supplanted by more efficient Lewis acid-mediated processes [4]. The optimized procedure employs tetramethyldisiloxane as the reducing agent in combination with appropriate Lewis acid catalysts to achieve selective deoxygenation of the ketone functionality [6].

The tetramethyldisiloxane reduction system offers several advantages over conventional reducing agents, including improved safety profiles, cleaner reaction conditions, and higher selectivity for the desired product [7]. This reduction proceeds through a Lewis acid-activated silane complex that selectively reduces the carbonyl group while avoiding side reactions that can lead to impurity formation. The process has been successfully scaled to multi-kilogram quantities, demonstrating its suitability for industrial manufacturing [4].

Alkylation Reaction Optimization

The final alkylation step involves the coupling of 6-chloro-5-(2-chloroethyl)oxindole with 3-(1-piperazinyl)-1,2-benzisothiazole to form ziprasidone [8]. This reaction is typically conducted in polar aprotic solvents such as dimethylformamide or dimethylacetamide in the presence of a base such as sodium carbonate or potassium carbonate. Recent process improvements have demonstrated that the addition of halide salts in specific stoichiometric ratios can significantly enhance reaction efficiency and selectivity [8].

The optimized alkylation protocol requires the addition of 0.1 to 0.8 equivalents of halide salt, with the preferred range being 0.3 to 0.6 equivalents [8]. This halide salt addition strategy improves the nucleophilicity of the piperazine nitrogen while simultaneously activating the chloroethyl electrophile, resulting in enhanced reaction rates and reduced formation of dimeric byproducts. The reaction temperature is maintained between 80 and 120 degrees Celsius, with reaction times typically ranging from 8 to 16 hours depending on the specific conditions employed.

Industrial-Scale Production Challenges

Impurity Control and Quality Management

The formation of impurities during ziprasidone synthesis represents a significant challenge for industrial production, as these contaminants can affect both product quality and regulatory compliance. One of the most problematic impurities is the methylene ziprasidone dimer, which forms through condensation reactions between ziprasidone molecules during the manufacturing process [11]. This dimeric impurity typically appears at levels of 0.10 to 0.15 percent in industrial batches and requires specialized purification techniques for removal.

The control of process-related impurities necessitates comprehensive analytical monitoring throughout the manufacturing sequence. High-performance liquid chromatography methods have been developed specifically for the detection and quantification of ziprasidone impurities, enabling real-time process monitoring and quality control [12]. These analytical methods must be capable of detecting impurities at sub-percent levels while providing accurate quantitative measurements for regulatory compliance purposes.

Scale-up Technical Considerations

The translation of laboratory-scale ziprasidone synthesis to industrial production requires careful consideration of mass transfer, heat transfer, and mixing phenomena that become increasingly important at larger scales. The crystallization of ziprasidone from reaction mixtures presents particular challenges, as the compound exhibits complex polymorphic behavior that can affect both product quality and processing characteristics [13].

Industrial crystallization processes must be designed to control nucleation and crystal growth rates while ensuring consistent particle size distribution and polymorphic form [14]. The selection of appropriate solvents, cooling rates, and seeding strategies becomes critical for achieving reproducible crystallization outcomes at production scale. Process analytical technology tools, including in-line particle size analyzers and polymorphic form monitors, are essential for maintaining process control during scale-up operations.

Purification and Quality Control Protocols

Crystallization and Purification Strategies

The purification of ziprasidone relies primarily on crystallization techniques that exploit the differential solubility characteristics of the target compound and its impurities. The most effective purification protocol involves dissolution of crude ziprasidone in a mixture of dimethylacetamide and heating to 110 degrees Celsius, followed by controlled cooling and addition of water to induce crystallization [8]. This process typically achieves purification efficiencies of 85 to 95 percent while maintaining acceptable product yields.

Alternative purification approaches utilize tetrahydrofuran-based crystallization systems that are particularly effective for removing color-forming impurities and residual catalyst components [8]. The recrystallization process involves dissolving ziprasidone in refluxing tetrahydrofuran for extended periods, followed by slow cooling to promote the formation of high-purity crystals. Multiple recrystallization cycles may be necessary to achieve pharmaceutical-grade purity levels.

Analytical Quality Control Methods

Modern quality control protocols for ziprasidone manufacturing rely on sophisticated analytical techniques capable of detecting and quantifying trace-level impurities. Chaotropic chromatography methods have been developed that provide baseline separation of ziprasidone from its five major impurities using gradient elution systems [12]. These methods employ analytical quality by design principles to ensure robust performance across different analytical laboratories and instruments.

The development of stability-indicating analytical methods is crucial for monitoring ziprasidone degradation products that may form during storage or processing [15]. These methods must be capable of detecting oxidative degradation products, hydrolysis products, and photolytic degradation compounds at levels below established safety thresholds. The analytical procedures undergo rigorous validation studies to demonstrate accuracy, precision, specificity, and robustness under various analytical conditions.

Salt Formation and Final Purification

The conversion of ziprasidone free base to its hydrochloride salt represents the final purification step in the manufacturing process and serves multiple purposes, including improved stability, enhanced bioavailability, and better handling characteristics [16]. The salt formation process involves dissolving ziprasidone base in formic acid, followed by controlled addition of hydrochloric acid to precipitate the hydrochloride salt [8].

The optimization of salt formation conditions is critical for achieving consistent product quality and minimizing impurity levels. The process requires careful control of temperature, pH, and precipitation rate to ensure complete conversion while avoiding the formation of undesired polymorphic forms or solvates [13]. The resulting ziprasidone hydrochloride monohydrate exhibits improved crystalline properties and enhanced chemical stability compared to the free base form, making it more suitable for pharmaceutical formulation and long-term storage.

Table 1: Key Synthetic Intermediates in Ziprasidone Manufacturing
Intermediate Chemical Formula Molecular Weight (g/mol) Role in Synthesis
6-Chlorooxindole C8H6ClNO 167.59 Starting material from Wolff-Kishner reduction
5-Chloroacetyl-6-chlorooxindole C10H7Cl2NO2 244.07 Friedel-Crafts acylation product
6-Chloro-5-(2-chloroethyl)oxindole C10H9Cl2NO 230.09 Key intermediate for final coupling
3-(1-Piperazinyl)-1,2-benzisothiazole C11H13N3S 219.31 Piperazine coupling partner
3-Chloro-1,2-benzisothiazole C7H4ClNS 169.63 Intermediate in piperazine preparation
1,2-Benzisothiazolin-3-one C7H5NOS 151.19 Starting material for benzisothiazole

Table 2: Comparison of Major Synthetic Routes for Ziprasidone
Synthetic Route Starting Material Number of Steps Overall Yield (%) Key Advantages
Route A: Wolff-Kishner/Friedel-Crafts 6-Chloroisatin 4 45-55 Well established, good scalability
Route B: Nitration/Reduction 2,5-Dichlorotoluene 6 35-45 Commercially available starting materials
Route C: Direct Acylation 6-Chlorooxindole 3 60-70 Fewer steps, higher yield
Route D: Malonate Condensation 2,5-Dichloro-4-nitrotoluene 7 25-35 High selectivity

Table 3: Industrial-Scale Production Challenges for Ziprasidone Challenge Category Specific Issues Mitigation Strategies Process Safety Handling chloroacetyl chloride, exothermic reactions Controlled addition, temperature monitoring Impurity Control Methylene dimer formation, residual catalyst HPLC monitoring, purification protocols Scale-up Issues Heat transfer, mixing efficiency, crystallization Reactor design, process modelingEnvironmental Impact Solvent waste, heavy metal catalysts Solvent recovery, green chemistry approaches Cost Optimization Raw material costs, yield optimization Process intensification, catalyst recycling

Physical Description

Solid

XLogP3

4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

412.1124602 g/mol

Monoisotopic Mass

412.1124602 g/mol

Flash Point

-2 °C (28 °F) - closed cup

Heavy Atom Count

28

LogP

3.8
log Kow = 3.60 (est)
3.8

Melting Point

276°C (Ziprasidone Hydrochloride Monohydrate)
> 300 °C

UNII

6UKA5VEJ6X

Related CAS

138982-67-9 (hydrochloride monohydrate)

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Ziprasidone is used as a medication or supplement. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

In its oral form, ziprasidone is approved for the treatment of schizophrenia, as monotherapy for acute treatment of manic or mixed episodes related to bipolar I disorder, and as adjunctive therapy to lithium or valproate for maintenance treatment of bipolar I disorder. The injectable formulation is approved only for treatment of acute agitation in schizophrenia.

Livertox Summary

Ziprasidone is an atypical antipsychotic used in the treatment of adults with schizophrenia and bipolar disorder. Use of ziprasidone has not been consistently associated with serum enzyme elevations but has been linked to rare instances of hypersensitivity reactions accompanied by mild-to-moderate acute liver injury.

Drug Classes

Antipsychotic Agents

Therapeutic Uses

Antipsychotic Agents; Dopamine Antagonists; Serotonin Antagonists
Ziprasidone is indicated for the treatment of schizophrenia. The efficacy of oral ziprasidone was established in four short-term (4- and 6-week) controlled trials of adult schizophrenic inpatients and in one maintenance trial of stable adult schizophrenic inpatients. /Included in US product label/
Ziprasidone is indicated as monotherapy for the acute treatment of manic or mixed episodes associated with bipolar I disorder. Efficacy was established in two 3-week monotherapy studies in adult patients /Included in US product label/
Ziprasidone is indicated as an adjunct to lithium or valproate for the maintenance treatment of bipolar I disorder. Efficacy was established in a maintenance trial in adult patients. The efficacy of ziprasidone as monotherapy for the maintenance treatment of bipolar I disorder has not been systematically evaluated in controlled clinical trials /Included in US product label/

Pharmacology

Ziprasidone is classified as a "second generation" or "atypical" antipsychotic and is a dopamine and 5HT2A receptor antagonist with a unique receptor binding profile. As previously mentioned, ziprasidone has a very high 5-HT2A/D2 affinity ratio, binds to multiple serotonin receptors in addition to 5-HT2A, and blocks monoamine transporters which prevents 5HT and NE reuptake. On the other hand, ziprasidone has a low affinity for muscarinic cholinergic M1, histamine H1, and alpha1-adrenergic receptors.[A174562]
Ziprasidone is a benzothiazolylpiperazine derivative and an atypical antipsychotic agent with an antischizophrenic property. Ziprasidone functions as an antagonist at the dopamine D2 and serotonin 5-HT2A and 5-HT1D receptors, and as an agonist at the 5-HT1A receptor. Ziprasidone also inhibits the synaptic reuptake of serotonin and norepinephrine. The mechanism of action by which ziprasidone exerts its antischizophrenic effect is unknown but is potentially mediated through a combination of dopamine D2 and serotonin 5-HT2 antagonism. This agent also has antagonistic activity against histamine H1 and alpha-1-adrenergic receptors.

MeSH Pharmacological Classification

Dopamine Antagonists

ATC Code

N - Nervous system
N05 - Psycholeptics
N05A - Antipsychotics
N05AE - Indole derivatives
N05AE04 - Ziprasidone

Mechanism of Action

The effects of ziprasidone are differentiated from other antispychotics based on its preference and affinity for certain receptors. Ziprasidone binds to serotonin-2A (5-HT2A) and dopamine D2 receptors in a similar fashion to other atypical antipsychotics; however, one key difference is that ziprasidone has a higher 5-HT2A/D2 receptor affinity ratio when compared to other antipsychotics such as olanzapine, quetiapine, risperidone, and aripiprazole. Ziprasidone offers enhanced modulation of mood, notable negative symptom relief, overall cognitive improvement and reduced motor dysfunction which is linked to it's potent interaction with 5-HT2C, 5-HT1D, and 5-HT1A receptors in brain tissue. Ziprasidone can bind moderately to norepinephrine and serotonin reuptake sites which may contribute to its antidepressant and anxiolytic activity. Patient's taking ziprasidone will likely experience a lower incidence of orthostatic hypotension, cognitive disturbance, sedation, weight gain, and disruption in prolactin levels since ziprasidone has a lower affinity for histamine H1, muscarinic M1, and alpha1-adrenoceptors.
Ziprasidone is a benzisothiazolyl piperazine-derivative antipsychotic agent that is chemically unrelated to other currently available antipsychotic agents (eg, butyrophenones, phenothiazines) and has been referred to as an atypical or second-generation antipsychotic agent. The exact mechanism of antipsychotic action of ziprasidone has not been fully elucidated but, like that of other atypical antipsychotic agents (eg, olanzapine, risperidone), may involve antagonism of central type 2 serotonergic (5-HT2) receptors and central dopamine D2 receptors. As with other drugs that are effective in bipolar disorder, the precise mechanism of antimanic action of ziprasidone has not been fully elucidated. Antagonism of various other receptors (eg, histamine H1 receptors, alpha1-adrenergic receptors) may contribute to other therapeutic and adverse effects (eg, orthostatic hypotension, somnolence) observed with ziprasidone.
Ziprasidone exhibited high in vitro binding affinity for the dopamine D2 and D3, the serotonin 5HT2A, 5HT2C, 5HT1A, 5HT1D, and alpha1-adrenergic receptors (Ki s of 4.8, 7.2, 0.4, 1.3, 3.4, 2, and 10 nM, respectively), and moderate affinity for the histamine H1 receptor (Ki=47 nM). Ziprasidone functioned as an antagonist at the D2, 5HT2A, and 5HT1D receptors, and as an agonist at the 5HT1A receptor. Ziprasidone inhibited synaptic reuptake of serotonin and norepinephrine. No appreciable affinity was exhibited for other receptor/binding sites tested, including the cholinergic muscarinic receptor (IC50 >1 uM).
Antagonism at receptors other than dopamine and 5HT2 with similar receptor affinities may explain some of the other therapeutic and side effects of ziprasidone. Ziprasidone's antagonism of histamine H1 receptors may explain the somnolence observed with this drug. Ziprasidone's antagonism of alpha1-adrenergic receptors may explain the orthostatic hypotension observed with this drug.
c-Fos immunohistochemistry was performed on paraformaldehyde-fixed cryosections of rat brains obtained, initially, from animals 2, 4, or 6 hr after oral administration of 10 mg/kg ziprasidone or vehicle and, subsequently, from animals 2 hr after oral administration of 1, 3, or 10 mg/kg ziprasidone or vehicle. The density of immunoreactive nuclei was assessed in pre-determined forebrain regions. Ziprasidone induced a time-dependent increase in the density of c-Fos-positive nuclei that was maximal at 2 hr. At the 2 hr time-point, c-Fos expression was significantly (p<0.05) elevated in the shell and core of the nucleus accumbens, lateral and medial caudate putamen, and lateral septum. At 4 hr post-dose, c-Fos expression was also significantly increased in the cingulate gyrus. Ziprasidone-induced c-Fos expression was dose-dependent with significant (p<0.05) c-Fos expression observed in the nucleus accumbens (shell and core) and caudate putamen (lateral and medial) at 3 and 10 mg/kg and in the lateral septum at 10 mg/kg. Increased c-Fos expression in the nucleus accumbens and lateral septum is considered to be predictive of activity against positive symptoms, in the caudate putamen of motor side effect liability, and in the cingulate gyrus of efficacy against negative symptoms. Thus, the observed pattern of c-Fos expression induced in rat brain by ziprasidone is consistent with its reported clinical effects...
... The mechanism of action for antipsychotics has not been fully elucidated, but the hypothermia induced by this class of medications is believed to be driven through the antagonism of the dopamine (D(1-4)) and 5-hydroxytryptamine-2 (5-HT2) receptors. It has been theorized that under normal conditions, there is a balance between dopamine acting to reduce the body temperature and 5-HT2 acting to elevate body temperature. Atypical antipsychotics, particularly ziprasidone, appear to have a higher affinity to antagonize the 5-HT2 receptor and less at the D(2) receptor, therefore creating an imbalance favoring the lowering of core body temperature. Other theories include the antagonism of alpha(1) receptors by these medications causing vasodilatation and shunting of blood to the skin causing profound heat loss. ...

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Vapor Pressure

1.02X10-13 mm Hg at 25 °C (est)

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

146939-27-7
122883-93-6

Absorption Distribution and Excretion

In the absence of food, ziprasidone's oral bioavailability is 60%, and absorption may reach 100% if ziprasidone is taken with a meal containing at least 500 kcal. The difference in bioavailability has little to do with the fat content of the food and appears to be related to the bulk of the meal since more absorption occurs the longer ziprasidone remains in the stomach.
Ziprasidone is extensively metabolized after oral administration with only a small amount excreted in the urine (<1%) or feces (<4%) as unchanged drug.
The mean apparent volume of distribution of Ziprasidone is 1.5 L/kg.
The mean apparent systemic clearance is 7.5 mL/min/kg.
Ziprasidone is well absorbed after oral administration, reaching peak plasma concentrations in 6 to 8 hours. The absolute bioavailability of a 20 mg dose under fed conditions is approximately 60%. The absorption of ziprasidone is increased up to two-fold in the presence of food.
The bioavailability of ziprasidone administered intramuscularly is 100%. After intramuscular administration of single doses, peak serum concentrations typically occur at approximately 60 minutes post-dose or earlier ...
Steady-state concentrations are achieved within one to three days of dosing. The mean apparent systemic clearance is 7.5 mL/min/kg.
Ziprasidone has a mean apparent volume of distribution of 1.5 L/kg. It is greater than 99% bound to plasma proteins, binding primarily to albumin and alpha1-acid glycoprotein.
For more Absorption, Distribution and Excretion (Complete) data for Ziprasidone (11 total), please visit the HSDB record page.

Metabolism Metabolites

Ziprasidone is heavily metabolized in the liver with less than 5% of the drug excreted unchanged in the urine. The primary reductive pathway is catalyzed by aldehyde oxidase, while 2 other less prominent oxidative pathways are catalyzed by CYP3A4. Ziprasidone is unlikely to interact with other medications metabolized by CYP3A4 since only 1/3 of the antipsychotic is metabolized by the CYP3A4 system. There are 12 identified ziprasidone metabolites (abbreviations italicized): Ziprasidone sulfoxide, ziprasidone sulfone, (6-chloro-2-oxo-2,3-dihydro-1H-indol-5-yl)acetic acid (_OX-COOH_), OX-COOH glucuronide, 3-(piperazine-1-yl)-1,2-benzisothiazole (_BITP_), BITP sulfoxide, BITP sulfone, BITP sulfone lactam, S-Methyl-dihydro-ziprasidone, S-Methyl-dihydro-ziprasidone-sulfoxide, 6-chloro-5-(2-piperazin-1-yl-ethyl)-1,3-dihydro-indol-2-one (_OX-P_), and dihydro-ziprasidone-sulfone. As suggested by the quantity of metabolites, ziprasidone is metabolized through several different pathways. Ziprasidone is sequentially oxidized to ziprasidone sulfoxide and ziprasidone sulfone, and oxidative N-dealkylation of ziprasidone produces OX-COOH and BITP. OX-COOH undergoes phase II metabolism to yield a glucuronidated metabolite while BITP is sequentially oxidized into BITP sulfoxide, BITP sulfone, then BITP sulfone lactam. Ziprasidone can also undergo reductive cleavage and methylation to produce S-Methyl-dihydro-ziprasidone and then further oxidation to produce S-Methyl-dihydro-ziprasidone-sulfoxide. Finally dearylation of ziprasidone produces OX-P, and the process of hydration and oxidation transforms the parent drug into dihydro-ziprasidone-sulfone. Although CYP3A4 and aldehyde oxidase are the primary enzymes involved in ziprasidone metabolism, the pathways associated with each enzyme have not been specified.
Ziprasidone is extensively metabolized in the liver principally via reduction by aldehyde oxidase with minimal excretion of unchanged drug in urine or feces. About one-third of ziprasidone's metabolic clearance is mediated by the cytochrome P-450 (CYP) 3A4 isoenzyme.
Ziprasidone is primarily cleared via three metabolic routes to yield four major circulating metabolites, benzisothiazole (BITP) sulphoxide, BITP-sulphone, ziprasidone sulphoxide, and S-methyl-dihydroziprasidone.
In vitro studies using human liver subcellular fractions indicate that S-methyl-dihydroziprasidone is generated in two steps. The data indicate that the reduction reaction is mediated by aldehyde oxidase and the subsequent methylation is mediated by thiol methyltransferase.
In vitro studies using human liver microsomes and recombinant enzymes indicate that CYP3A4 is the major CYP contributing to the oxidative metabolism of ziprasidone. CYP1A2 may contribute to a much lesser extent. Based on in vivo abundance of excretory metabolites, less than one-third of ziprasidone metabolic clearance is mediated by cytochrome P450 catalyzed oxidation and approximately two-thirds via reduction by aldehyde oxidase. There are no known clinically relevant inhibitors or inducers of aldehyde oxidase.
The metabolism and excretion of ziprasidone (5-[2-[4-(1,2-benzisothiazol-3-yl)piperazin-1-yl]ethyl]-6-+++chloroindolin-2-one hydrochloride hydrate) were studied in Long Evans rats after oral administration of a single dose of a mixture of 14C- and 3H-labeled ziprasidone. ... Ziprasidone was extensively metabolized in rats, and only a small amount of ziprasidone was excreted as unchanged drug. Twelve metabolites were identified ... The structures of eight metabolites were unambiguously confirmed by coelution on HPLC with synthetic standards, and four additional metabolites were partially identified. There was a gender-related difference in the excretion of urinary metabolites in Long Evans rats. The major route of metabolism in male rats involved N-dealkylation. In female rats the major metabolites were due to oxidation at the benzisothiazole ring. Based on the structures of these metabolites, four major and two minor routes of metabolism of ziprasidone were identified. The major routes included 1) N-dealkylation of the ethyl side chain attached to the piperazinyl nitrogen, 2) oxidation at the sulfur, resulting in the formation of sulfoxide and sulfone, 3) oxidation on the benzisothiazole moiety (other than sulfur), and 4) hydration of the C==N bond and subsequent oxidation at the sulfur of the benzisothiazole moiety. The minor routes involved N-oxidation on the piperazine ring and hydrolysis of the oxindole moiety.
Ziprasidone has known human metabolites that include 3-(1-Piperazinyl)-1,2-benzisothiazole, 6-Chloro-5-ethyl-1,3-dihydroindol-2-one, and Ziprasidone Sulfoxide.

Associated Chemicals

Ziprasidone hydrochloride; 138982-67-9
Ziprasidone mesylate; 199191-69-0

Wikipedia

Ziprasidone
Tetrahydrogestrinone

Drug Warnings

/BOXED WARNING/ WARNING: INCREASED MORTALITY IN ELDERLY PATIENTS WITH DEMENTIA-RELATED PSYCHOSIS. Elderly patients with dementia-related psychosis treated with antipsychotic drugs are at an increased risk of death. Analyses of seventeen placebo-controlled trials (modal duration of 10 weeks), largely in patients taking atypical antipsychotic drugs, revealed a risk of death in drug-treated patients of between 1.6 to 1.7 times the risk of death in placebo-treated patients. Over the course of a typical 10-week controlled trial, the rate of death in drug-treated patients was about 4.5%, compared to a rate of about 2.6% in the placebo group. Although the causes of death were varied, most of the deaths appeared to be either cardiovascular (e.g., heart failure, sudden death) or infectious (e.g., pneumonia) in nature. Observational studies suggest that, similar to atypical antipsychotic drugs, treatment with conventional antipsychotic drugs may increase mortality. The extent to which the findings of increased mortality in observational studies may be attributed to the antipsychotic drug as opposed to some characteristic(s) of the patients is not clear. Ziprasidone is not approved for the treatment of patients with Dementia-Related Psychosis.
Contraindications /include/ known history of QT prolongation (including congenital long QT syndrome), recent acute myocardial infarction, or uncompensated heart failure. Concomitant therapy with other drugs that prolong the QT interval. Known hypersensitivity to ziprasidone.
Geriatric patients with dementia-related psychosis treated with atypical antipsychotic drugs appear to be at an increased risk of death compared with that among patients receiving placebo. Analyses of seventeen placebo-controlled trials (average duration of 10 weeks) revealed an approximate 1.6 - to 1.7-fold increase in mortality among geriatric patients receiving atypical antipsychotic drugs (ie, aripiprazole, olanzapine, quetiapine, risperidone) compared with that in patients receiving placebo. Over the course of a typical 10-week controlled trial, the rate of death in drug-treated patients was about 4.5% compared with a rate of about 2.6% in the placebo group. Although the causes of death were varied, most of the deaths appeared to be either cardiovascular (eg, heart failure, sudden death) or infectious (eg, pneumonia) in nature. The manufacturer states that ziprasidone is not approved for the treatment of patients with dementia-related psychosis.
Prolongation of the QT interval can result in an occurrence of ventricular arrhythmias (eg, torsades de pointes) and/or sudden death. In one study, oral ziprasidone prolonged the QT interval on ECG by a mean of 9-14 msec more than that observed in patients receiving risperidone, olanzapine, quetiapine, or haloperidol, but approximately 14 msec less than that observed in patients receiving thioridazine. ... Patients at particular risk of torsades de pointes and/or sudden death include those with bradycardia, hypokalemia, or hypomagnesemia, those receiving concomitant therapy with other drugs that prolong the QTC interval, and those with congenital prolongation of QTC interval. The manufacturer states that ziprasidone should be avoided in patients with congenital prolongation of the QT interval or a history of cardiac arrhythmias and in those receiving concomitant therapy with other drugs that prolong the QTC interval.
For more Drug Warnings (Complete) data for Ziprasidone (28 total), please visit the HSDB record page.

Biological Half Life

The half life of ziprasidone is 6-7 hours.
Elimination of ziprasidone is mainly via hepatic metabolism with a mean terminal half-life of about 7 hours within the proposed clinical dose range.
The mean t(1/2), z in the young men, young women, elderly men and elderly women were 3.1, 4.1, 5.7 and 5.3 hr, respectively.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Preparation: By refluxing 5-(2-chloroethyl)oxindole and N-(1,2-benzisothiazol-3-yl)piperazine with sodium carbonate and sodium iodide in methyl isobutyl ketone, followed by evaporation of the solvent and chromatography on silica gel with 4% methanol in methylene chloride. The salt is formed from the amine by addition of ether saturated with HCl gas.
Preparation: J. A. Lowe III, A. A. Nagel, European Patent Office patent 281309; eidem, United States of America patent 4831031 (1988, 1989 both to Pfizer).

Clinical Laboratory Methods

HPLC determination in serum.
Analyte: ziprasidone; matrix: blood (serum), feces, urine; procedure: high-performance liquid chromatography with mass spectrometry detection; limit of quantitation: 0.5 to 50 ng/mL

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Recommended storage temperature -20 °C; Storage class (TRGS 510): Flammable liquids
Ziprasidone for Injection should be stored at 25 °C (77 °F); excursions permitted to 15-30 °C (59-86 °F) in dry form. Protect from light. Following reconstitution, ziprasidone for Injection can be stored, when protected from light, for up to 24 hours at 15-30 °C (59-86 °F) or up to 7 days refrigerated, 2-8 °C (36-46 °F).
Ziprasidone capsules should be stored at 25 °C (77 °F); excursions permitted to 15-30 °C (59-86 °F).

Interactions

In vivo studies have revealed an approximately 35% decrease in ziprasidone AUC by concomitantly administered carbamazepine, an approximately 35-40% increase in ziprasidone AUC by concomitantly administered ketoconazole, but no effect on ziprasidone's pharmacokinetics by cimetidine or antacid.
Pharmacokinetic/pharmacodynamic studies between ziprasidone and other drugs that prolong the QT interval have not been performed. An additive effect of ziprasidone and other drugs that prolong the QT interval cannot be excluded. Therefore, ziprasidone should not be given with dofetilide, sotalol, quinidine, other Class Ia and III anti-arrhythmics, mesoridazine, thioridazine, chlorpromazine, droperidol, pimozide, sparfloxacin, gatifloxacin, moxifloxacin, halofantrine, mefloquine, pentamidine, arsenic trioxide, levomethadyl acetate, dolasetron mesylate, probucol or tacrolimus. Ziprasidone is also contraindicated with drugs that have demonstrated QT prolongation as one of their pharmacodynamic effects and have this effect described in the full prescribing information as a contraindication or a boxed or bolded warning.
Because of its potential for inducing hypotension, ziprasidone may enhance the effects of certain antihypertensive agents.
Ziprasidone may antagonize the effects of levodopa and dopamine agonists.
For more Interactions (Complete) data for Ziprasidone (8 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-09-13
[1]. Seeger, T.F., et al., Ziprasidone (CP-88,059): a new antipsychotic with combined dopamine and serotonin receptor antagonist activity. J Pharmacol Exp Ther, 1995. 275(1): p. 101-13.

[2]. Prakash, C., et al., Metabolism and excretion of a new antipsychotic drug, ziprasidone, in humans. Drug Metab Dispos, 1997. 25(7): p. 863-72.

[3]. Gao, K., et al., Risk for adverse events and discontinuation due to adverse events of ziprasidone monotherapy relative to placebo in the acute treatment of bipolar depression, mania, and schizophrenia. J Clin Psychopharmacol, 2013. 33(3): p. 425-31.

Explore Compound Types